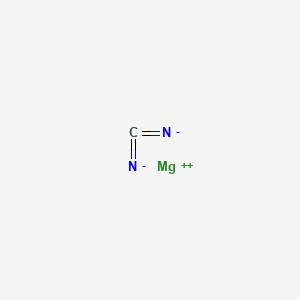
Magnesium cyanamidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium cyanamidate is an inorganic compound with the chemical formula CMgN₂ It is a derivative of cyanamide and contains magnesium as the central metal ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium cyanamidate can be synthesized through several methods. One common approach involves the reaction of magnesium chloride with sodium cyanamide under controlled conditions. The reaction typically occurs in an aqueous medium and requires precise temperature and pH control to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium cyanamidate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide and nitrogen gas.
Reduction: Reduction reactions may yield magnesium metal and cyanamide.
Substitution: Substitution reactions with other metal ions can produce different metal cyanamidates.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.
Major Products Formed: The major products formed from reactions involving this compound include magnesium oxide, nitrogen gas, and substituted metal cyanamidates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Magnesium cyanamidate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic and inorganic compounds. Its unique reactivity makes it valuable in developing new materials and catalysts.
Biology: Research has explored its potential as a bioactive compound with applications in drug development and biochemical studies.
Medicine: this compound’s properties are being investigated for potential therapeutic uses, including as an antimicrobial agent.
Industry: It is used in the production of fertilizers, as a stabilizer in certain chemical processes, and in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of magnesium cyanamidate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Magnesium cyanamidate can be compared with other similar compounds, such as calcium cyanamide and sodium cyanamide. While all these compounds contain the cyanamide moiety, this compound is unique due to the presence of magnesium, which imparts distinct chemical and physical properties. For example:
Calcium Cyanamide: Used primarily as a fertilizer and in the production of cyanamide.
Sodium Cyanamide: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Eigenschaften
CAS-Nummer |
26841-87-2 |
|---|---|
Molekularformel |
CMgN2 |
Molekulargewicht |
64.33 g/mol |
IUPAC-Name |
magnesium;azanidylidenemethylideneazanide |
InChI |
InChI=1S/CN2.Mg/c2-1-3;/q-2;+2 |
InChI-Schlüssel |
GOKQBRXJUKTYSC-UHFFFAOYSA-N |
Kanonische SMILES |
C(=[N-])=[N-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


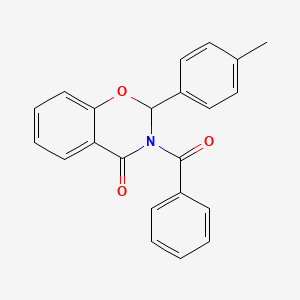


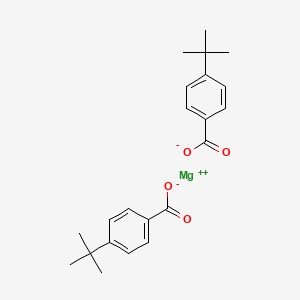


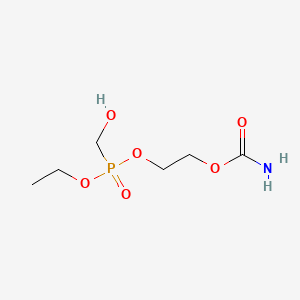
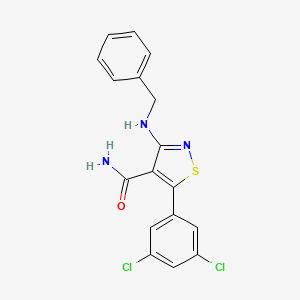
![1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine](/img/structure/B15345060.png)
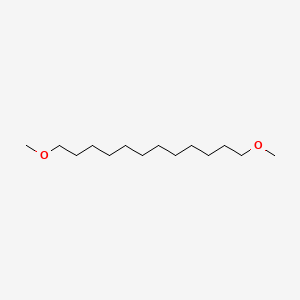
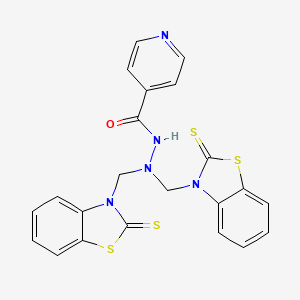
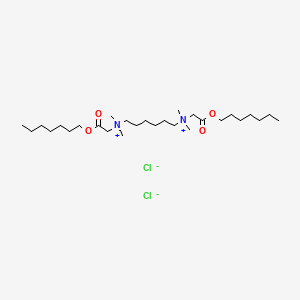

![6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15345110.png)
